2,7-Bis[3-(piperazino)propionamido]anthraquinone
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Overview
Description
2,7-Bis[3-(piperazino)propionamido]anthraquinone is a synthetic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[3-(piperazino)propionamido]anthraquinone typically involves the following steps:
Acetylation: The starting material, 2,7-diaminoanthraquinone, is acetylated to form a 2,7-disubstituted anthraquinone derivative.
Amination: The acetylated product is then aminated to introduce the piperazino groups, resulting in the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis[3-(piperazino)propionamido]anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The piperazino groups can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various amines and nucleophiles can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can exhibit different biological activities.
Scientific Research Applications
2,7-Bis[3-(piperazino)propionamido]anthraquinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: The compound’s derivatives are explored for use in dyes and pigments due to their vibrant colors.
Mechanism of Action
The primary mechanism of action of 2,7-Bis[3-(piperazino)propionamido]anthraquinone involves the inhibition of telomerase, an enzyme crucial for maintaining telomere length in cancer cells. By inhibiting telomerase, the compound induces telomere shortening, leading to cell senescence and apoptosis. Additionally, it can intercalate into DNA, disrupting the replication process and further promoting cell death .
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: An anthracycline antibiotic used in cancer treatment.
Mitoxantrone: An anthraquinone derivative with anticancer properties.
Daunorubicin: Another anthracycline used in chemotherapy.
Uniqueness
2,7-Bis[3-(piperazino)propionamido]anthraquinone is unique due to its dual functional groups (piperazino and anthraquinone), which enhance its ability to interact with biological targets. Its specific inhibition of telomerase sets it apart from other anthraquinone derivatives, making it a promising candidate for further research in cancer therapy .
Properties
Molecular Formula |
C28H34N6O4 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
N-[9,10-dioxo-7-(3-piperazin-1-ylpropanoylamino)anthracen-2-yl]-3-piperazin-1-ylpropanamide |
InChI |
InChI=1S/C28H34N6O4/c35-25(5-11-33-13-7-29-8-14-33)31-19-1-3-21-23(17-19)28(38)24-18-20(2-4-22(24)27(21)37)32-26(36)6-12-34-15-9-30-10-16-34/h1-4,17-18,29-30H,5-16H2,(H,31,35)(H,32,36) |
InChI Key |
NXAKQSOMJQXBST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)CCN5CCNCC5 |
Origin of Product |
United States |
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